2-Fluoro-6-(methylthio)pyridine
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Overview
Description
2-Fluoro-6-(methylthio)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methylthio)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted pyridines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(methylthio)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antibacterial, and antiviral activities.
Agrochemicals: Incorporated into the design of pesticides and herbicides due to its biological activity.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methylthio)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions . The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methylthio group, making it less versatile in chemical reactions.
6-Methylthiopyridine: Lacks the fluorine atom, resulting in different electronic properties.
2,6-Difluoropyridine: Contains an additional fluorine atom, altering its reactivity and biological activity.
Uniqueness
2-Fluoro-6-(methylthio)pyridine is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methylthio group. This dual functionality allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-fluoro-6-methylsulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOHSSSKQGPGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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